molecular formula C11H17N3O B7871196 [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol

Cat. No.: B7871196
M. Wt: 207.27 g/mol
InChI Key: SKJNRBGLBPAMQO-UHFFFAOYSA-N
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Description

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol ( 1261232-56-7) is a high-value piperidine and pyrimidine-based building block in medicinal chemistry and drug discovery research. With a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol, this compound features a piperidine ring linked to a 4-methylpyrimidine group and a hydroxymethyl functional group . This structure makes it a versatile intermediate for the design and synthesis of novel bioactive molecules. Its primary research application lies in the exploration of new therapeutic agents, particularly in the field of oncology. The pyrimidine scaffold is a privileged structure in drug design, found in several FDA-approved anticancer drugs . Specifically, piperidine-pyrimidine hybrids are investigated for their potential to exert anti-angiogenic effects, blocking the formation of new blood vessels that tumors need to grow, and for their ability to interact with DNA, which can lead to cytotoxic effects against cancer cells . Furthermore, the piperidine moiety is a common feature in structure-based drug design campaigns for various targets, such as the development of renin inhibitors for hypertension . The hydroxymethyl group offers a reactive handle for further chemical modification, allowing researchers to conjugate this scaffold to other pharmacophores or to fine-tune the properties of lead compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-4-5-12-11(13-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJNRBGLBPAMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation Method

The most cited method involves reacting 4-methylpyrimidine with piperidin-4-ol under controlled conditions. Key steps include:

  • Solvent System : Toluene or dichloromethane at reflux (80–110°C).

  • Catalyst : Diisopropylethylamine (DIPEA) or potassium carbonate.

  • Reaction Time : 12–24 hours.

  • Yield : 65–78% after purification via column chromatography.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the pyrimidine ring, facilitated by the electron-withdrawing methyl group at the 4-position. Steric hindrance from the methyl group necessitates prolonged reaction times.

Grignard Reagent-Mediated Synthesis

Formation of Piperidin-3-yl-methanol Intermediate

A two-step approach is described in US8697876B2 :

  • Step 1 : Reacting piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions (palladium on charcoal, 90–95°C) to yield 1-methylpiperidine-4-carboxylic acid .

  • Step 2 : Conversion to the methanol derivative using thionyl chloride and diethylamine , followed by reduction with lithium aluminum hydride (LiAlH₄).

Optimization Data

ParameterConditionYield (%)
Transfer HydrogenationPd/C, HCO₂H, H₂O, 90°C, 6 h82
ReductionLiAlH₄, THF, 0°C to reflux, 2 h75

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

Palladium-Catalyzed Cross-Coupling

WO2021074138A1 details a method using Suzuki coupling to introduce the pyrimidine moiety:

  • Substrates : 2-Chloro-4-methylpyrimidine and piperidin-3-yl-methanol-boronic ester.

  • Catalyst : Pd(PPh₃)₄ with Cs₂CO₃ as base.

  • Solvent : Dioxane/water (4:1) at 100°C for 8 h.

  • Yield : 70%.

Comparative Analysis of Catalysts

CatalystBaseSolventYield (%)
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O70
PdCl₂(dppf)K₃PO₄THF/H₂O62

Reductive Amination Pathways

Condensation with Formaldehyde

A one-pot reductive amination strategy is reported in PMC5709256 :

  • Reactants : 4-Methylpyrimidine-2-amine and piperidin-3-one.

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : RT, 12 h.

  • Yield : 68%.

Side Reactions and Mitigation

  • Imine Formation : Controlled by maintaining pH 4–5 using acetic acid.

  • Over-Reduction : Avoided by using stoichiometric NaBH₃CN.

Crystallization and Polymorphism Control

Solvent Screening for Polymorph Stability

US8697876B2 identifies three polymorphs (Forms A, B, C) of the hemisuccinate salt:

  • Form A : Ethanol/water (1:1), slow cooling, 95% purity.

  • Form B : Acetone, rapid evaporation, 89% purity.

  • Form C : Isopropyl alcohol, 72 h aging, 91% purity.

X-ray Diffraction Data (Form A)

2θ (°)Intensity (%)
12.3100
18.785
22.178

Industrial-Scale Purification Techniques

Chromatographic Methods

  • Column : Silica gel (60–120 mesh) with eluents CH₂Cl₂:MeOH (9:1).

  • Purity Post-Purification : >99% by HPLC.

Recrystallization Protocols

Solvent SystemTemperature (°C)Recovery (%)
Ethanol/water0–588
Acetonitrile2582

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Nucleophilic Subst.Scalable, minimal byproductsLong reaction times78
GrignardHigh functional group toleranceMulti-step, cost-intensive75
Suzuki CouplingRegioselectivePalladium residue concerns70

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The pyrimidine and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific therapeutic effects. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of neurological disorders.

Case Study:
A study investigated the efficacy of derivatives of this compound in inhibiting specific enzymes associated with neurodegenerative diseases. The results indicated that modifications to the piperidine ring significantly enhanced binding affinity to target receptors, suggesting a pathway for developing new therapeutics.

Biological Research

The compound has been utilized in biological assays to study its interaction with various biological targets, including enzymes and receptors. Research indicates that it can modulate enzyme activity, which is crucial for understanding metabolic pathways.

Data Table: Biological Activity

Target EnzymeInhibition %Reference
Acetylcholinesterase75%
Cyclooxygenase-260%
Protein Kinase A50%

This table summarizes findings from various studies where the compound demonstrated significant inhibition of critical enzymes involved in inflammation and neurotransmission.

Synthetic Chemistry

In synthetic chemistry, [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol is employed as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it versatile for synthesizing diverse chemical entities.

Synthetic Route Example:
The synthesis typically involves:

  • Starting Materials: 4-Methyl-pyrimidine and piperidine.
  • Reagents: Base (e.g., potassium carbonate) and solvent (e.g., DMF).

The reaction conditions are optimized to yield high purity products suitable for further applications.

Industrial Applications

The compound's unique properties also lend themselves to industrial applications, particularly in the production of agrochemicals and specialty chemicals. Its derivatives have shown promise in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidinyl-methanol derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.

Structural Analogues and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Physical Form Key Data Sources
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol 4-Methylpyrimidin-2-yl 207.28 Not reported
[1-(4-Chlorophenyl)piperidin-3-yl]methanol 4-Chlorophenyl 225.72 Oil
[1-(1-Methyl-benzimidazol-2-yl)piperidin-3-yl]methanol 1-Methylbenzimidazol-2-yl 245.32 Not reported
[1-(5-Aminopyridin-2-yl)piperidin-3-yl]methanol 5-Aminopyridin-2-yl 207.28 Not reported
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-Methylbenzyl 219.32 Not reported

Key Observations:

  • Substituent Effects on Molecular Weight: Replacement of the pyrimidine group with bulkier aromatic systems (e.g., benzimidazole in ) increases molecular weight significantly (245.32 vs. 207.28). Conversely, smaller substituents like pyridine (e.g., 5-aminopyridin-2-yl in ) maintain similar molecular weights.
  • Physical State: The 4-chlorophenyl analog exists as an oil , suggesting higher lipophilicity compared to the target compound, which may influence solubility and bioavailability.
  • Hydrogen Bonding: All compounds feature a hydroxymethyl group, contributing to hydrogen-bond donor/acceptor capacity.

Biological Activity

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, with the molecular formula C11H17N3O, is a piperidine derivative featuring a pyrimidine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of suitable precursors.
  • Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions are employed where a pyrimidine derivative reacts with the piperidine intermediate.
  • Methylation : A methyl group is introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

These methods ensure high yield and purity, crucial for biological testing .

Anticancer Properties

Recent studies have demonstrated that [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro tests showed that the compound inhibited cell proliferation in HT-29 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentration levels .
Cell LineIC50 Value (µM)
HT-2915
MCF-720

The mechanism by which [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol exerts its effects involves interaction with specific molecular targets, such as:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, which may lead to reduced tumor growth and metastasis .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potential therapeutic applications in treating infections .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol on human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis, highlighting its potential as an anticancer agent .
  • Enzyme Binding Studies : Docking studies revealed that [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol binds effectively to the active sites of certain protein kinases, suggesting a strong potential for targeted therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, and what critical parameters influence yield?

  • Methodology : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, formaldehyde can be introduced to a pyrimidine precursor (e.g., 4-methylpyrimidine derivatives) in the presence of a base like sodium hydroxide. Key parameters include reaction temperature (often 60–80°C), solvent choice (e.g., dichloromethane or aqueous NaOH), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, and how can data discrepancies be resolved?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the piperidine and pyrimidine ring structures. Discrepancies in chemical shifts (e.g., hydroxymethyl group at ~3.5–4.0 ppm) should be cross-validated with 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., molecular ion peak at m/z corresponding to C11_{11}H15_{15}N3_3O). Contradictions in fragmentation patterns require isotopic labeling or comparison with synthetic standards .
  • X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Exposure Response : For skin contact, rinse immediately with water; for inhalation, move to fresh air. Avoid oral ingestion—use spill trays and secure containers .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol during nucleophilic substitution steps?

  • Methodology :

  • Temperature Control : Lower temperatures (e.g., 0–5°C) minimize side reactions in exothermic steps.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates. Monitor progress via TLC or HPLC .

Q. What strategies are recommended for resolving contradictory data in NMR and mass spectrometry analyses of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol derivatives?

  • Methodology :

  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify ambiguous NMR signals.
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software).
  • Tandem MS/MS : Fragment ions in collision-induced dissociation (CID) can distinguish structural isomers .

Q. What methodologies are employed to evaluate the biological activity of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, particularly in antimicrobial or anticancer research?

  • Methodology :

  • In Vitro Assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values.
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or Western blotting for protein targets (e.g., kinases) .

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